

Dicyclopropylmethanol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Dicyclopropylmethanol*

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An In-depth Overview of the Physical, Chemical, and Pharmacological Significance of a Unique Cyclopropyl-Containing Scaffold

Dicyclopropylmethanol, a secondary alcohol characterized by the presence of two cyclopropyl rings, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its rigid, strained ring system imparts unique stereoelectronic properties that are increasingly leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of **dicyclopropylmethanol**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in modern drug development.

Core Physical and Chemical Properties

Dicyclopropylmethanol is a colorless to pale yellow liquid with a distinctive odor.^[1] It is sparingly soluble in water but readily dissolves in common organic solvents.^{[1][2][3]} The presence of the two hydrophobic cyclopropyl rings dominates its solubility profile.

Physical Properties

A summary of the key physical properties of **dicyclopropylmethanol** is presented in Table 1 for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O	[4][5]
Molecular Weight	112.17 g/mol	[4][5]
Boiling Point	167 °C at atmospheric pressure; 69 °C at 13 mmHg	[4]
Density	0.951 g/mL at 20 °C	[2]
Refractive Index (n ²⁰ /D)	1.464	[2]
Flash Point	>110 °C	[2]
Solubility	Sparingly soluble in water. Soluble in organic solvents.	[1][2][3]

Chemical Identity

Identifier	Value	Source(s)
CAS Number	14300-33-5	[4]
IUPAC Name	Dicyclopropylmethanol	[5]
Synonyms	Dicyclopropyl carbinol, α-Cyclopropylcyclopropanemethanol	[4]
InChI Key	PIXLZMHERIHLJL-UHFFFAOYSA-N	[4]
Canonical SMILES	C1CC1C(C2CC2)O	[4]

Experimental Protocols

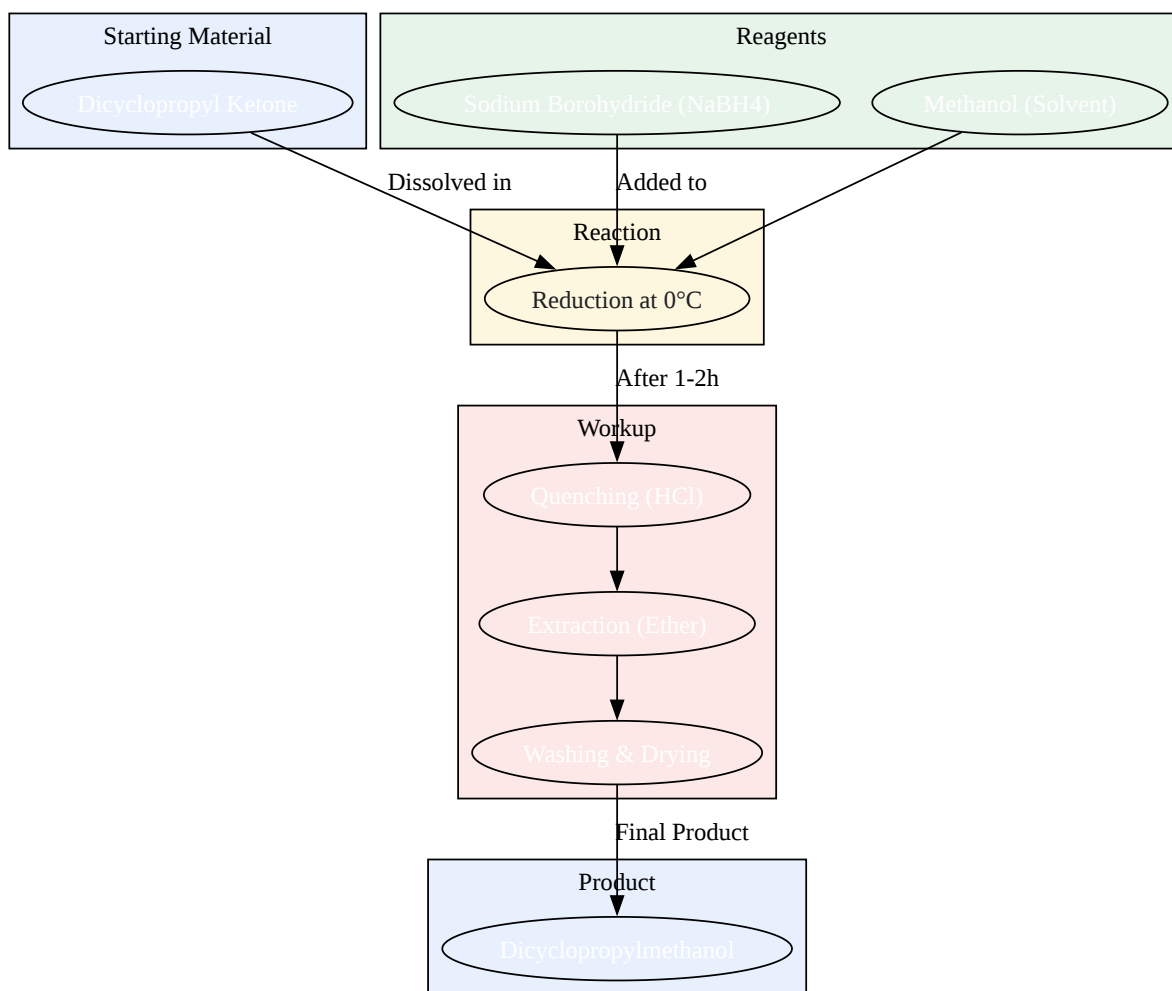
Detailed methodologies for the synthesis, purification, and key reactions of **dicyclopropylmethanol** are provided below. These protocols are based on established organic chemistry principles and are intended to serve as a guide for laboratory preparation.

Synthesis of Dicyclopropylmethanol via Reduction of Dicyclopropyl Ketone

The most common and efficient method for the synthesis of **dicyclopropylmethanol** is the reduction of dicyclopropyl ketone. Sodium borohydride (NaBH_4) in a protic solvent like methanol or ethanol is a suitable reagent for this transformation, offering high yields and operational simplicity.^{[6][7][8][9]}

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclopropyl ketone (1.0 eq) in methanol (10 mL per gram of ketone).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Slowly add sodium borohydride (0.25 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
- **Quenching:** Once the starting material is consumed, slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution will occur.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 20 mL).
- **Washing:** Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **dicyclopropylmethanol**.



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Purification of Dicyclopropylmethanol

The crude **dicyclopropylmethanol** can be purified by either distillation under reduced pressure or by column chromatography.

Protocol 1: Purification by Distillation[4][10][11]

- Apparatus Setup: Assemble a standard vacuum distillation apparatus.
- Distillation: Heat the crude **dicyclopropylmethanol** under reduced pressure. Collect the fraction that distills at the appropriate boiling point (e.g., 69 °C at 13 mmHg).[4]

Protocol 2: Purification by Column Chromatography[12][13][14][15][16]

- Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.
- Sample Loading: Dissolve the crude **dicyclopropylmethanol** in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chemical Reactions of Dicyclopropylmethanol

Dicyclopropylmethanol undergoes typical reactions of a secondary alcohol, such as oxidation to the corresponding ketone and esterification with carboxylic acids or their derivatives.

Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without over-oxidation.[17][18][19][20][21]

Protocol:

- Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, suspend PCC (1.5 eq) in anhydrous dichloromethane (DCM).

- Alcohol Addition: Add a solution of **dicyclopropylmethanol** (1.0 eq) in anhydrous DCM dropwise to the stirred suspension.
- Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours at room temperature.
- Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
- Concentration: Concentrate the filtrate under reduced pressure to yield dicyclopropyl ketone.

Esterification can be achieved by reacting **dicyclopropylmethanol** with an acid anhydride, such as acetic anhydride, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Protocol:

- Reaction Setup: In a round-bottom flask, dissolve **dicyclopropylmethanol** (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
- Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.
- Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within a few hours.
- Workup: Quench the reaction with water and transfer the mixture to a separatory funnel.
- Extraction and Washing: Extract the product with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dicyclopropylmethyl acetate.

Role in Drug Discovery and Development

The cyclopropyl group is a valuable motif in medicinal chemistry, often employed as a bioisosteric replacement for other functional groups to enhance a drug candidate's

pharmacological profile.[1][27][28] The incorporation of a cyclopropyl ring can lead to improvements in potency, metabolic stability, and receptor binding affinity, while also reducing off-target effects.[28][29]

The Cyclopropyl Group as a Bioisostere

The unique electronic structure and conformational rigidity of the cyclopropyl ring make it an attractive bioisostere for various functionalities, including double bonds and phenyl rings.[27] Its introduction into a drug molecule can lock it into a more bioactive conformation, leading to enhanced interactions with the target receptor.[29]

Impact on Pharmacokinetic Properties

The presence of a cyclopropyl group can significantly improve the metabolic stability of a drug candidate by blocking sites susceptible to metabolism.[28][29] This can lead to a longer half-life and improved oral bioavailability. Furthermore, the lipophilicity imparted by the cyclopropyl moiety can influence a compound's ability to cross cellular membranes, including the blood-brain barrier.[28]

Logical Workflow in Drug Discovery

The integration of a **dicyclopropylmethanol**-like scaffold into a drug discovery program follows a logical progression from initial hit identification to lead optimization. A generalized workflow is depicted below.



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Conclusion

Dicyclopropylmethanol is a versatile building block with unique properties that make it a valuable tool for organic chemists and drug discovery scientists. Its synthesis and reactions are based on well-established chemical principles, and its incorporation into molecular scaffolds can lead to significant improvements in the pharmacological properties of drug candidates. The strategic use of the cyclopropyl motif continues to be a fruitful area of research, with the potential to deliver novel and effective therapeutics for a wide range of diseases.

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